molecular formula C14H18ClN3S B11834300 2'-Chloro-N-cyclopentyl-7'H-spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidin]-4'-amine

2'-Chloro-N-cyclopentyl-7'H-spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidin]-4'-amine

Cat. No.: B11834300
M. Wt: 295.8 g/mol
InChI Key: RNTXMQSYRSBQLE-UHFFFAOYSA-N
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Description

2’-Chloro-N-cyclopentyl-7’H-spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidin]-4’-amine is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Chloro-N-cyclopentyl-7’H-spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidin]-4’-amine typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of thiophene derivatives with appropriate amines and chlorinating agents under controlled conditions. The reaction conditions often include the use of solvents like toluene or xylene and catalysts such as calcium chloride to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

2’-Chloro-N-cyclopentyl-7’H-spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidin]-4’-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substituting agents like halogens. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce different halogen atoms or other functional groups .

Scientific Research Applications

2’-Chloro-N-cyclopentyl-7’H-spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidin]-4’-amine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activities and interactions with biomolecules.

    Medicine: Researchers explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2’-Chloro-N-cyclopentyl-7’H-spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidin]-4’-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Properties

Molecular Formula

C14H18ClN3S

Molecular Weight

295.8 g/mol

IUPAC Name

2-chloro-N-cyclopentylspiro[7H-thieno[3,2-d]pyrimidine-6,1'-cyclobutane]-4-amine

InChI

InChI=1S/C14H18ClN3S/c15-13-17-10-8-14(6-3-7-14)19-11(10)12(18-13)16-9-4-1-2-5-9/h9H,1-8H2,(H,16,17,18)

InChI Key

RNTXMQSYRSBQLE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC2=NC(=NC3=C2SC4(C3)CCC4)Cl

Origin of Product

United States

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